molecular formula C5H7ClO2 B1594702 Ethyl 2-chloroacrylate CAS No. 687-46-7

Ethyl 2-chloroacrylate

Cat. No.: B1594702
CAS No.: 687-46-7
M. Wt: 134.56 g/mol
InChI Key: CVUNPKSKGHPMSY-UHFFFAOYSA-N
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Description

Ethyl 2-chloroacrylate is an organic compound with the molecular formula C5H7ClO2. It is a colorless liquid that is primarily used in the synthesis of various chemicals and polymers. This compound is known for its reactivity due to the presence of both an ester and a chloro group, making it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloroacrylate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with sulfonyl chloride. The process typically involves cooling the ethyl acetoacetate to a temperature range of -5 to 10°C, followed by the dropwise addition of sulfonyl chloride. The mixture is then allowed to react at 20-25°C for about 4 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactors and optimized conditions to maximize yield and purity. The process may include steps such as vacuum distillation to remove residual acidic gases and ensure high product purity .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloroacrylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Polymerization: It can undergo radical polymerization to form polymers.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions:

    Substitution: Reagents like sodium hydroxide or potassium carbonate can be used.

    Polymerization: Radical initiators such as azobisisobutyronitrile (AIBN) are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products:

    Substitution: Products depend on the nucleophile used.

    Polymerization: Polymers with varying properties based on the reaction conditions.

    Hydrolysis: Ethyl acrylate and hydrochloric acid.

Scientific Research Applications

Ethyl 2-chloroacrylate is widely used in scientific research due to its versatility:

    Chemistry: It serves as a monomer in the synthesis of polymers and copolymers.

    Biology: Used in the preparation of bioactive compounds and as a reagent in biochemical assays.

    Medicine: Employed in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of adhesives, coatings, and resins.

Mechanism of Action

The mechanism of action of ethyl 2-chloroacrylate involves its reactivity due to the presence of the chloro and ester groups. The chloro group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These reactions enable the compound to act as an intermediate in various synthetic pathways, targeting different molecular structures and pathways .

Comparison with Similar Compounds

    Ethyl acrylate: Similar in structure but lacks the chloro group.

    Ethyl chloroacetate: Contains a chloro group but differs in the position of the ester group.

    Methyl 2-chloroacrylate: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness: this compound is unique due to the combination of the chloro and ester groups, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate in the synthesis of a wide range of chemicals and materials .

Properties

IUPAC Name

ethyl 2-chloroprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H7ClO2/c1-3-8-5(7)4(2)6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVUNPKSKGHPMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30772-38-4
Record name 2-Propenoic acid, 2-chloro-, ethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID4060993
Record name Ethyl 2-chloroacrylate
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Molecular Weight

134.56 g/mol
Source PubChem
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CAS No.

687-46-7
Record name Ethyl 2-chloro-2-propenoate
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Record name 2-Propenoic acid, 2-chloro-, ethyl ester
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Record name Ethyl .alpha.-chloroacrylate
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Record name 2-Propenoic acid, 2-chloro-, ethyl ester
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Record name Ethyl 2-chloroacrylate
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Record name Ethyl 2-chloroacrylate
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Record name Ethyl 2-chloroacrylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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